molecular formula C16H13ClN4O B6454816 N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-53-8

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Numéro de catalogue: B6454816
Numéro CAS: 2549043-53-8
Poids moléculaire: 312.75 g/mol
Clé InChI: XAITVUZLUATBSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CCPC) is a novel, highly potent and selective inhibitor of the human T-cell leukemia virus type 1 (HTLV-1) reverse transcriptase (RT). This compound has been extensively studied due to its potential as an anti-viral agent for the treatment of HTLV-1-associated diseases. It has been shown to have a high degree of selectivity for HTLV-1 RT and does not inhibit other related enzymes.

Mécanisme D'action

The mechanism of action of N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is not fully understood. However, it is believed to involve the inhibition of the enzyme’s active site, which is responsible for the synthesis of viral DNA from its RNA template. This inhibition prevents the replication of the virus, thus reducing the amount of virus present in the body.
Biochemical and Physiological Effects
In vitro studies have shown that this compound is capable of inhibiting HTLV-1 RT activity by up to 90%. This inhibition prevents the synthesis of viral DNA from its RNA template, thus reducing the amount of virus present in the body. In addition, this compound has been shown to reduce the expression of viral proteins, which further reduces the amount of virus present in the body.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its high degree of selectivity for HTLV-1 RT. This allows researchers to focus on the specific enzyme without having to worry about the inhibition of other related enzymes. The main limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

Future research on N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide could focus on further elucidating its mechanism of action and exploring its potential as an anti-viral agent in vivo. In addition, further studies could be conducted to determine the optimal dosage and formulation of the compound for use in clinical trials. Finally, further research could be conducted to explore the potential synergistic effects of combining this compound with other anti-viral agents.

Méthodes De Synthèse

The synthesis of N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves a multi-step process starting from the condensation of 2-amino-3-chlorophenol and cyclopropyl bromide in the presence of sodium hydroxide. This condensation is followed by the reaction of the resulting product with 2-amino-1,2-bipyridine and ammonium acetate in the presence of triethylamine. The final step involves the reaction of the intermediate product with chloroacetic acid in the presence of sodium hydroxide to produce the desired compound.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been extensively studied for its potential application as an anti-viral agent. It has been shown to be highly potent and selective for HTLV-1 RT, with no significant inhibition of other related enzymes. In vitro studies have demonstrated that this compound is capable of inhibiting HTLV-1 RT activity by up to 90%. This makes it an attractive candidate for the development of novel anti-viral drugs for the treatment of HTLV-1-associated diseases.

Propriétés

IUPAC Name

N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAITVUZLUATBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.